

# Application Notes and Protocols for Ring-Opening Reactions of Spirocyclopropyl Oxindoles

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## Compound of Interest

Compound Name:	4'-Bromospiro[cyclopropane-1,3'-indoline]
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## Introduction: The Spirocyclopropyl Oxindole Scaffold - A Privileged Motif in Chemical Synthesis

The spirocyclopropyl oxindole framework, a unique amalgamation of the versatile 2-oxindole motif and the highly strained cyclopropane ring, has emerged as a significant structural class in medicinal chemistry and organic synthesis.[1][2] The inherent ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes these molecules susceptible to a variety of ring-opening reactions, unlocking a diverse array of complex molecular architectures.[3] This susceptibility, coupled with the biological relevance of the oxindole core, renders spirocyclopropyl oxindoles as powerful synthetic intermediates for the construction of novel therapeutics and complex natural products.

This guide provides an in-depth exploration of the key ring-opening reactions of spirocyclopropyl oxindoles. It is designed to equip researchers with not only detailed, step-by-step protocols but also the underlying mechanistic principles and strategic considerations essential for successful experimentation. We will delve into the synthesis of the spirocyclopropyl oxindole precursors and then explore their transformation through Lewis acid-catalyzed, transition metal-catalyzed, and photochemical ring-opening reactions.

## Part 1: Synthesis of Spirocyclopropyl Oxindole Precursors

The journey into the diverse reactivity of spirocyclopropyl oxindoles begins with their efficient and stereoselective synthesis. Several robust methods have been established, with two of the most prevalent being sulfur ylide-mediated cyclopropanation and organocatalytic asymmetric cyclopropanation.

### Protocol 1: Synthesis via Sulfur Ylide-Mediated Cyclopropanation (Corey-Chaykovsky Reaction)

This method offers a reliable and often high-yielding route to spirocyclopropyl oxindoles from readily available 3-ylideneoxindoles.<sup>[4][5]</sup> The reaction proceeds through the nucleophilic addition of a sulfur ylide to the electron-deficient alkene of the 3-ylideneoxindole, followed by an intramolecular substitution to form the cyclopropane ring.<sup>[6]</sup>

Experimental Protocol:

#### Step 1: Synthesis of 3-Ylideneoxindole

- To a solution of the desired isatin (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.2 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol).
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain the 3-ylideneoxindole.

## Step 2: Cyclopropanation

- To a stirred suspension of trimethylsulfonium iodide (1.5 mmol) in anhydrous DMSO (5 mL) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5 mmol) portion-wise at room temperature.
- Stir the resulting mixture for 30 minutes at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sulfur ylide.
- Add a solution of the 3-ylideneoxindole (1.0 mmol) in anhydrous DMSO (5 mL) dropwise to the ylide solution.
- Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
- Upon completion, quench the reaction by the slow addition of water (20 mL).
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired spirocyclopropyl oxindole.

## Causality and Experimental Choices:

- Base: Sodium hydride is a strong, non-nucleophilic base ideal for generating the sulfur ylide from the corresponding sulfonium salt.
- Solvent: DMSO is a polar aprotic solvent that effectively solvates the sulfonium salt and the ylide intermediate.
- Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the ylide. Therefore, the use of anhydrous solvents and a nitrogen atmosphere is crucial.

## Workflow for Sulfur Ylide-Mediated Cyclopropanation:

Caption: Synthesis of spirocyclopropyl oxindoles via sulfur ylide.

## Part 2: Lewis Acid-Catalyzed Ring-Opening

### Reactions

Lewis acids play a pivotal role in activating the spirocyclopropyl oxindole system towards nucleophilic attack.<sup>[7]</sup> Coordination of the Lewis acid to the carbonyl oxygen of the oxindole enhances the electrophilicity of the cyclopropane ring, facilitating its opening. This strategy has been successfully employed in various transformations, including [3+2] cycloadditions.

### Protocol 2: Bi(OTf)<sub>3</sub>-Catalyzed [3+2] Cycloaddition with Aldehydes

This protocol details the synthesis of spiro[furan-3,2'-indolin]-3'-ones through a bismuth(III) triflate-catalyzed [3+2] cycloaddition of C2-spirocyclopropyl-indolin-3-ones with aldehydes.<sup>[8]</sup>

Experimental Protocol:

- To a flame-dried Schlenk tube under a nitrogen atmosphere, add the C2-spirocyclopropyl-indolin-3-one (0.1 mmol), the aldehyde (0.3 mmol), and bismuth(III) triflate (Bi(OTf)<sub>3</sub>, 0.02 mmol).
- Add anhydrous dichloromethane (1.0 mL) to the tube.
- Stir the reaction mixture at room temperature and monitor its progress by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to yield the spiro[furan-3,2'-indolin]-3'-one.

Causality and Experimental Choices:

- Catalyst: Bismuth(III) triflate is a moisture-tolerant and effective Lewis acid for this transformation.<sup>[9]</sup> Its oxophilicity facilitates coordination to the carbonyl group, activating the cyclopropane ring.
- Stoichiometry: An excess of the aldehyde is used to drive the reaction to completion.

- Solvent: Dichloromethane is a common solvent for Lewis acid-catalyzed reactions, offering good solubility for the reactants and being relatively non-coordinating.

Mechanism of Bi(OTf)<sub>3</sub>-Catalyzed [3+2] Cycloaddition:

Caption: Lewis acid-catalyzed [3+2] cycloaddition mechanism.

Substrate (Aldehyde)	Catalyst Loading (mol%)	Solvent	Temperature (°C)	Yield (%)	Diastereomeric Ratio (dr)	Reference
4-Nitrobenzaldehyde	10	CH <sub>2</sub> Cl <sub>2</sub>	rt	85	>20:1	[8]
2-Naphthaldehyde	10	CH <sub>2</sub> Cl <sub>2</sub>	rt	78	10:1	[8]
Cinnamaldehyde	10	CH <sub>2</sub> Cl <sub>2</sub>	rt	72	6.3:1	[8]
Isobutyraldehyde	10	CH <sub>2</sub> Cl <sub>2</sub>	rt	65	5:1	[8]

## Part 3: Transition Metal-Catalyzed Ring-Opening Reactions

Palladium catalysis has proven to be a powerful tool for the ring-opening of spiro-vinylcyclopropyl oxindoles, enabling the introduction of various nucleophiles at the C3 position. [10] These reactions typically proceed through the formation of a  $\pi$ -allylpalladium intermediate.

### Protocol 3: Palladium-Catalyzed N-Nucleophilic Ring-Opening with Azide

This protocol describes the introduction of an azido group at the C3 position of a spiro-vinylcyclopropyl oxindole using a palladium(0) catalyst. [11]

#### Experimental Protocol:

- To a sealed tube, add the spiro-vinylcyclopropyl oxindole (0.2 mmol), Pd<sub>2</sub>(dba)<sub>3</sub>·CHCl<sub>3</sub> (5 mol%), and a suitable phosphine ligand (e.g., PPh<sub>3</sub>, 20 mol%).
- Evacuate and backfill the tube with nitrogen three times.
- Add anhydrous toluene (2.0 mL) and azidotrimethylsilane (TMSN<sub>3</sub>, 0.4 mmol).
- Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
- After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the 3-azido-3-allyloxindole derivative.

#### Causality and Experimental Choices:

- **Catalyst System:** A palladium(0) source (Pd<sub>2</sub>(dba)<sub>3</sub>·CHCl<sub>3</sub>) and a phosphine ligand are used to generate the active Pd(0) catalyst in situ. The ligand stabilizes the palladium center and influences the reactivity and selectivity of the reaction.
- **Azide Source:** Azidotrimethylsilane serves as a convenient and relatively safe source of the azide nucleophile.
- **Inert Atmosphere:** The palladium catalyst is sensitive to air, necessitating the use of a nitrogen atmosphere.

#### Workflow for Palladium-Catalyzed Azidation:

Caption: Palladium-catalyzed azidation workflow.

## Part 4: Photochemical Ring-Opening Reactions

Photochemistry offers a unique approach to manipulate the stereochemistry of spirocyclopropyl oxindoles through deracemization, a process that converts a racemate into a single enantiomer.<sup>[7][12]</sup> This is achieved through a sensitized energy transfer process that leads to a transient diradical intermediate.

## Protocol 4: Photochemical Deracemization of Spirocyclopropyl Oxindoles

This protocol provides a general procedure for the photochemical deracemization of a racemic spirocyclopropyl oxindole using a chiral sensitizer.[7]

### Experimental Protocol:

- Prepare a solution of the racemic spirocyclopropyl oxindole (e.g., 5 mM) and a chiral thioxanthone sensitizer (10 mol%) in an appropriate solvent (e.g., trifluorotoluene) in a quartz reaction vessel.
- Degas the solution by bubbling with nitrogen for 15-20 minutes.
- Irradiate the solution with a suitable light source (e.g., 366 nm fluorescent lamps) at room temperature for a specified time (e.g., 9 hours).
- Monitor the enantiomeric excess (ee) of the reaction mixture by chiral HPLC analysis at regular intervals.
- Once the desired ee is reached, concentrate the reaction mixture under reduced pressure.
- Purify the product by column chromatography on silica gel to remove the sensitizer and obtain the enantioenriched spirocyclopropyl oxindole.

### Causality and Experimental Choices:

- **Chiral Sensitizer:** The chiral sensitizer is crucial for differentiating between the two enantiomers of the substrate in the photoexcited state, leading to the deracemization.
- **Light Source:** The wavelength of the light source should be chosen to excite the sensitizer selectively without causing direct excitation of the substrate.
- **Degassing:** Removing dissolved oxygen is important as it can quench the excited triplet state of the sensitizer, reducing the efficiency of the reaction.

Substrate	Sensitizer	Solvent	Irradiation Time (h)	Yield (%)	Enantiomeric Excess (ee, %)	Reference
2',2'-Dichloro-spiro[cyclopropane-1,3'-indolin]-2'-one	Chiral Thioxanthone	PhCF <sub>3</sub>	9	98	85	[7]
2'-Phenyl-spiro[cyclopropane-1,3'-indolin]-2'-one	Chiral Thioxanthone	PhCF <sub>3</sub>	12	95	75	[7]
2'-Methyl-spiro[cyclopropane-1,3'-indolin]-2'-one	Chiral Thioxanthone	PhCF <sub>3</sub>	10	96	80	[7]

## Conclusion

The ring-opening reactions of spirocyclopropyl oxindoles represent a powerful and versatile strategy for the synthesis of complex and biologically relevant molecules. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. By understanding the underlying principles and carefully controlling the reaction parameters, the full synthetic potential of this remarkable scaffold can be harnessed to accelerate the development of new chemical entities.

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